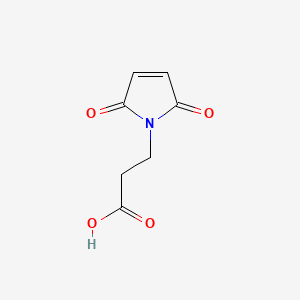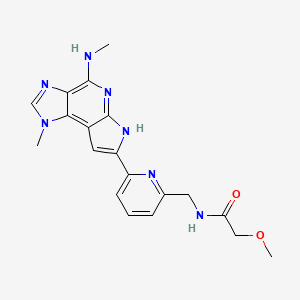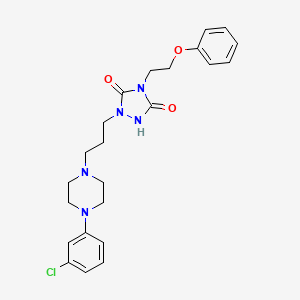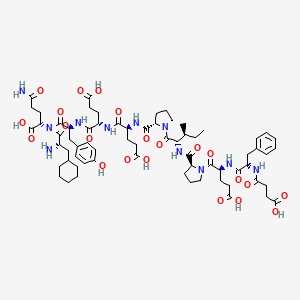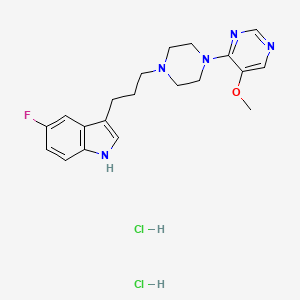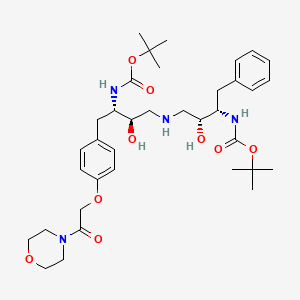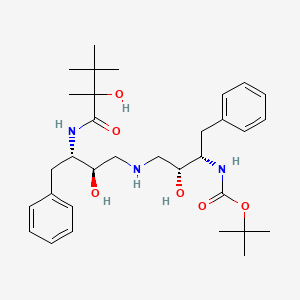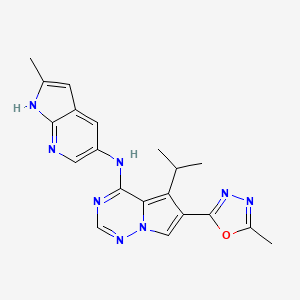
BMS-645737
描述
BMS-645737 是一种由百时美施贵宝公司开发的小分子药物。它以其对血管内皮生长因子受体-2 和成纤维细胞生长因子受体-1 的强效抑制效果而闻名。这些受体在血管生成中起着至关重要的作用,血管生成是新血管从已有血管形成的过程。This compound 由于其抑制血管生成的能力而主要被研究用于其潜在的抗癌特性 .
科学研究应用
BMS-645737 已被广泛研究用于其抗癌特性。其抑制血管内皮生长因子受体-2 和成纤维细胞生长因子受体-1 的能力使其成为抗血管生成治疗的有希望的候选者。研究表明,this compound 可以通过阻止新血管的形成来有效地抑制肿瘤的生长 .
除了其抗癌应用外,this compound 还被研究用于治疗其他以异常血管生成为特征的疾病,例如年龄相关性黄斑变性和糖尿病性视网膜病变 .
作用机制
BMS-645737 通过抑制血管内皮生长因子受体-2 和成纤维细胞生长因子受体-1 来发挥其作用。这些受体参与调节血管生成的信号通路。通过阻断这些受体,this compound 阻止了下游信号通路的激活,从而抑制了新血管的形成 .
生化分析
Biochemical Properties
BMS-645737 functions as an inhibitor of VEGFR2 and FGFR1, which are key receptors involved in angiogenesis. By inhibiting these receptors, this compound disrupts the signaling pathways that promote the growth and maintenance of blood vessels in tumors. This compound interacts with the tyrosine kinase domains of VEGFR2 and FGFR1, preventing their phosphorylation and subsequent activation . This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, thereby impeding tumor growth and metastasis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly endothelial cells and cancer cells. In endothelial cells, this compound inhibits cell proliferation, migration, and tube formation, which are essential processes for angiogenesis . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the VEGFR2 and FGFR1 signaling pathways . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced tumor growth and metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of VEGFR2 and FGFR1, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell proliferation, survival, and migration . By blocking these pathways, this compound effectively reduces angiogenesis and tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating combination therapies to maintain its efficacy . Additionally, long-term studies have shown that this compound can cause dose-dependent histopathologic lesions in rat incisors, which are partially reversible after a dose-free period .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as white discoloration and fracture of incisors, as well as dose-dependent histopathologic lesions in rat incisors . These adverse effects highlight the importance of optimizing the dosage to balance efficacy and safety .
Metabolic Pathways
This compound undergoes extensive metabolism in vivo, involving both oxidation and conjugation reactions . The 2-methyl-1H-pyrrolo moiety of this compound is metabolized by cytochrome P450 enzymes, leading to the formation of carboxylic acid and subsequent conjugation with taurine . Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and conjugation with sulfate . These metabolic pathways play a crucial role in the clearance and detoxification of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on VEGFR2 and FGFR1 . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with VEGFR2 and FGFR1 . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and activity within the cell .
准备方法
合成路线和反应条件
BMS-645737 的合成涉及多个步骤,包括形成吡咯并[2,1-f][1,2,4]三嗪-4-胺核心结构最终产物是通过一系列反应获得的,包括环化、氧化和偶联反应 .
工业生产方法
This compound 的工业生产涉及优化合成路线以确保高产率和纯度。这包括使用高效液相色谱进行纯化,以及应用液相色谱-串联质谱和核磁共振等先进技术进行结构确认.
化学反应分析
反应类型
BMS-645737 经历了各种化学反应,包括:
常用的试剂和条件
氧化: 细胞色素 P450 酶通常用于羟基化和氧化反应。
形成的主要产物
氧化: 羧酸衍生物。
相似化合物的比较
类似化合物
舒尼替尼: 另一种具有抗血管生成特性的血管内皮生长因子受体抑制剂。
独特性
BMS-645737 独特地同时抑制血管内皮生长因子受体-2 和成纤维细胞生长因子受体-1。这种双重抑制增强了其抗血管生成作用,使其成为抗癌治疗的有力候选者 .
属性
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
| Record name | BMS-645737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-16-0 | |
| Record name | BMS-645737 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-645737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-645737 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-645737?
A: this compound acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]
Q2: What are the major metabolic pathways of this compound identified in preclinical studies?
A2: this compound undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:
- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []
- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []
- N-acetylglucosamine Conjugation: Uniquely, this compound forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []
Q3: What is the significance of the incisor degeneration observed in rats treated with this compound?
A: In preclinical studies, this compound administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that this compound, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.
Q4: What analytical techniques were used to characterize the metabolites of this compound?
A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of this compound. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




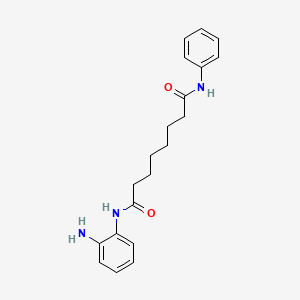
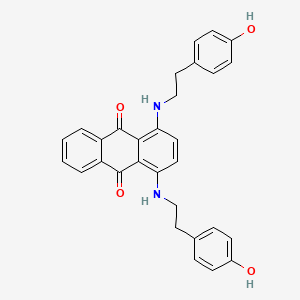
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
